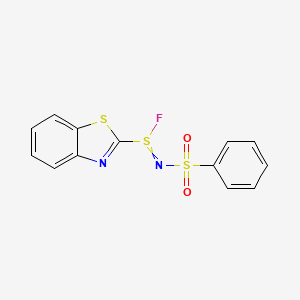
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable functional group in synthetic chemistry and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 1,3-benzothiazole-2-sulfinamide in the presence of a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale production. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides or reduction to form sulfonamides.
Radical Reactions: It can participate in radical reactions, particularly in the presence of transition metal catalysts, leading to the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Transition metals such as copper, palladium, and nickel
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various substituted benzothiazoles .
Wissenschaftliche Forschungsanwendungen
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride involves the formation of a covalent bond with the hydroxyl group of serine residues in enzymes. This covalent modification leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acid residues, making it an effective inhibitor of serine proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A well-known serine protease inhibitor with similar reactivity towards serine residues.
Phenylsulfonyl fluoride: Another sulfonyl fluoride compound used in enzyme inhibition studies.
Sulfonyl Chlorides: Compounds with similar reactivity but different stability and handling properties compared to sulfonyl fluorides.
Uniqueness
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is unique due to its benzothiazole moiety, which imparts additional chemical stability and reactivity. This structural feature allows for more diverse applications in synthetic chemistry and biological studies compared to simpler sulfonyl fluoride compounds.
Eigenschaften
CAS-Nummer |
879906-25-9 |
|---|---|
Molekularformel |
C13H9FN2O2S3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[1,3-benzothiazol-2-yl(fluoro)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S3/c14-20(13-15-11-8-4-5-9-12(11)19-13)16-21(17,18)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
LMFWYTHQHNAKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S(C2=NC3=CC=CC=C3S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















